Propyl-d7 alcohol

LC-MS Internal Standard Isotope Dilution

Propyl-d7 alcohol (CAS 102910-31-6), also known as 1-propanol-1,1,2,2,3,3,3-d7 or n-propanol-d7, is a stable isotope-labeled analog of 1-propanol in which all seven hydrogen atoms of the propyl group are replaced by deuterium (²H). This perdeuteration yields a molecular weight of 67.14 g/mol (M+7 mass shift) and is supplied with an isotopic enrichment of ≥98 atom % D and chemical purity ≥98–99% (CP).

Molecular Formula C3H8O
Molecular Weight 67.14 g/mol
CAS No. 102910-31-6
Cat. No. B048632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropyl-d7 alcohol
CAS102910-31-6
SynonymsPropyl Alcohol-d7;  1-Hydroxypropane-d7;  Ethylcarbinol-d7;  NSC 30300-d7;  Optal-d7;  Osmosol Extra-d7;  Propanol-d7;  n-Propanol-d7;  n-Propyl Alcohol-d7
Molecular FormulaC3H8O
Molecular Weight67.14 g/mol
Structural Identifiers
SMILESCCCO
InChIInChI=1S/C3H8O/c1-2-3-4/h4H,2-3H2,1H3/i1D3,2D2,3D2
InChIKeyBDERNNFJNOPAEC-NCKGIQLSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propyl-d7 Alcohol (CAS 102910-31-6): A Perdeuterated Propanol for High-Precision NMR and MS Applications


Propyl-d7 alcohol (CAS 102910-31-6), also known as 1-propanol-1,1,2,2,3,3,3-d7 or n-propanol-d7, is a stable isotope-labeled analog of 1-propanol in which all seven hydrogen atoms of the propyl group are replaced by deuterium (²H) [1]. This perdeuteration yields a molecular weight of 67.14 g/mol (M+7 mass shift) and is supplied with an isotopic enrichment of ≥98 atom % D and chemical purity ≥98–99% (CP) . The compound retains the key physicochemical properties of unlabeled 1-propanol—boiling point 97 °C, melting point −127 °C—but exhibits a slightly higher density (0.896 g/mL at 25 °C) due to the increased mass of deuterium . As a fully deuterated primary alcohol, it serves as a critical NMR solvent, LC-MS internal standard, and synthetic intermediate for perdeuterated derivatives .

Why 1-Propanol or Other Deuterated Propanols Cannot Replace Propyl-d7 Alcohol in Critical Analytical Workflows


Generic substitution of Propyl-d7 alcohol with unlabeled 1-propanol or alternative deuterated propanol isotopologues introduces quantifiable analytical error. Unlabeled 1-propanol contributes proton signals that obscure NMR spectra and generates an M+0 peak that co-elutes with the analyte in mass spectrometry, precluding its use as an internal standard [1]. Among deuterated analogs, compounds with differing deuteration patterns—such as 1-propanol-d6 (M+6) or 1-propanol-d8 (M+8)—exhibit distinct mass shifts, densities, and flash points that alter chromatographic retention, extraction efficiency, and laboratory safety profiles . For instance, the M+7 mass shift of Propyl-d7 alcohol is specifically required for accurate isotope dilution mass spectrometry when the target analyte exhibits an M+0 to M+6 isotopic envelope; using an M+8 analog would place the internal standard signal outside the optimal quantitation window . Furthermore, the compound's perdeuteration of the propyl group (seven deuterium atoms) eliminates virtually all background proton signals in ¹H NMR, a level of spectral simplification unattainable with partially deuterated variants (e.g., d5 or d6) that retain exchangeable or residual protons . These non-interchangeable properties directly impact method sensitivity, accuracy, and regulatory compliance.

Propyl-d7 Alcohol (CAS 102910-31-6): Quantifiable Differentiation from Closest Analogs


Mass Shift (M+7) Enables Unambiguous LC-MS Quantitation Within Optimal Isotopic Window

Propyl-d7 alcohol (1-propanol-1,1,2,2,3,3,3-d7) exhibits a mass shift of M+7 relative to unlabeled 1-propanol, placing the internal standard signal exactly 7 Da above the analyte . This contrasts with 1-propanol-d6 (M+6) and 1-propanol-d8 (M+8), which may either overlap with the natural isotopic envelope of the analyte (e.g., ¹³C₂ or ¹³C₃ isotopologues) or lie outside the optimal dynamic range for selected reaction monitoring (SRM) . The M+7 shift minimizes cross-talk interference while remaining within the typical ±7 Da isolation window of quadrupole mass analyzers [1].

LC-MS Internal Standard Isotope Dilution

Lower Density (0.896 g/mL) Reduces Solvent Usage and Improves Chromatographic Compatibility vs. 1-Propanol-d8

Propyl-d7 alcohol has a density of 0.896 g/mL at 25 °C, which is 1.8% lower than that of the fully deuterated 1-propanol-d8 (0.912 g/mL) . While both compounds share the same boiling point (97 °C), the lower density of the d7 isotopologue translates to reduced mass per unit volume, enabling more accurate gravimetric preparation of standard solutions and minimizing solvent consumption in large-scale preparations . Unlabeled 1-propanol is substantially less dense (0.8035 g/mL), but its lack of deuteration renders it unsuitable for internal standard applications .

Chromatography Sample Preparation Solvent Efficiency

Higher Flash Point (71.6 °F / 22 °C) Offers Safer Handling Compared to 1-Propanol-d6

Propyl-d7 alcohol has a closed-cup flash point of 71.6 °F (22 °C), which is 12.6 °F (7 °C) higher than that of 1-propanol-1,1,2,3,3,3-d6 (59.0 °F / 15 °C) . This difference places the d7 isotopologue in a less stringent flammability category for routine laboratory handling, reducing the risk of accidental ignition during benchtop manipulations. Both compounds share identical hazard classifications (Flam. Liq. 2, Eye Dam. 1, STOT SE 3), but the elevated flash point of Propyl-d7 alcohol provides a wider margin of safety in environments where temperature control is not absolute .

Laboratory Safety Flammability Storage

≥98 atom % D Isotopic Enrichment and ≥98% Chemical Purity Ensure Minimal Spectral Interference

Propyl-d7 alcohol is consistently supplied with isotopic enrichment of ≥98 atom % D and chemical purity of ≥98–99% (CP) across major vendors . Unlabeled 1-propanol contains natural-abundance ²H (~0.015%) and ¹³C (~1.1%), which contribute background signals in both ¹H NMR and MS. In contrast, the high deuterium incorporation in Propyl-d7 alcohol reduces residual proton signals to <2%, enabling cleaner baselines and improved signal-to-noise ratios in ¹H NMR experiments where propanol is used as a co-solvent or internal reference [1]. This level of isotopic enrichment is comparable to that of 1-propanol-d8 (also 98 atom % D) but superior to many partially deuterated propanol variants that may be supplied at lower enrichment .

NMR Spectroscopy Isotopic Purity Quality Control

Stability Under Recommended Storage Conditions (3-Year Reanalysis Recommended) Supports Long-Term Method Continuity

According to the manufacturer's safety data sheet, Propyl-d7 alcohol is stable when stored at room temperature under recommended conditions; however, it is advised that after three years the compound should be re-analyzed for chemical purity before use . This guidance provides a benchmark for inventory management and method sustainability, whereas unlabeled 1-propanol, being a commodity solvent, is typically used within shorter timeframes without such explicit stability documentation . The deuterium labeling does not intrinsically degrade the compound's stability compared to its protiated analog, but the higher cost of the isotopically labeled material warrants defined re-evaluation intervals to ensure data integrity in long-term studies .

Stability Shelf Life Method Validation

Propyl-d7 Alcohol (CAS 102910-31-6): High-Value Application Scenarios Supported by Quantitative Differentiation


LC-MS/MS Internal Standard for Quantitation of 1-Propanol and Propanol-Derived Metabolites

Propyl-d7 alcohol serves as an ideal internal standard for the accurate quantitation of 1-propanol and its metabolites in biological matrices via LC-MS/MS. The M+7 mass shift places the internal standard signal 7 Da above the analyte, well separated from the natural isotopic envelope of 1-propanol (which extends to M+3 due to ¹³C contributions) and avoids the cross-talk that can occur with M+6 or M+8 isotopologues . This ensures precise isotope dilution calculations and is particularly critical in pharmacokinetic studies and forensic toxicology where regulatory guidelines (e.g., EMA ICH M10) require validated internal standard performance .

¹H NMR Solvent for Reaction Monitoring and Structure Elucidation

When used as a co-solvent or internal reference in ¹H NMR spectroscopy, Propyl-d7 alcohol provides a virtually proton-free background, enabling clear observation of analyte signals in the aliphatic region (0.5–4.0 ppm). The ≥98 atom % D isotopic enrichment reduces residual proton interference to <2%, improving baseline flatness and signal-to-noise ratio relative to partially deuterated propanol variants that retain exchangeable protons . This makes it especially valuable for monitoring reaction kinetics and elucidating the structure of complex organic molecules in propanol-based solvent systems [1].

Synthesis of Perdeuterated Derivatives for Isotopic Tracing

As a fully deuterated building block (CD₃CD₂CD₂OH), Propyl-d7 alcohol is employed in the synthesis of perdeuterated carboxylates, alkyl bromides, and other downstream intermediates where complete isotopic labeling is required . The high chemical purity (≥98–99% CP) and isotopic enrichment (≥98 atom % D) minimize the introduction of protiated impurities that could compromise the fidelity of isotopic tracing experiments in metabolic studies or materials science applications .

Flammable Solvent Applications Requiring Elevated Flash Point Safety Margin

In laboratories where multiple Class 2 flammable liquids are handled simultaneously, the 71.6 °F (22 °C) flash point of Propyl-d7 alcohol offers a tangible safety advantage over the 59.0 °F (15 °C) flash point of 1-propanol-d6 . This 7 °C higher threshold reduces the likelihood of vapor ignition from ambient heat sources or minor spills, aligning with institutional safety protocols that prioritize the procurement of reagents with the least hazardous flammability profile without compromising analytical performance .

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